molecular formula C11H15NO2 B164007 methyl N-(1-phenylpropan-2-yl)carbamate CAS No. 27822-58-8

methyl N-(1-phenylpropan-2-yl)carbamate

Cat. No.: B164007
CAS No.: 27822-58-8
M. Wt: 193.24 g/mol
InChI Key: UZVIZRITTUHWAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.

Biochemical Pathways

The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .

Result of Action

The primary result of the action of this compound is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amphetamine methyl carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of amphetamine methyl carbamate often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions: Amphetamine methyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Properties

IUPAC Name

methyl N-(1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVIZRITTUHWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344928
Record name Amphetamine Methyl Carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27822-58-8
Record name Amphetamine Methyl Carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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